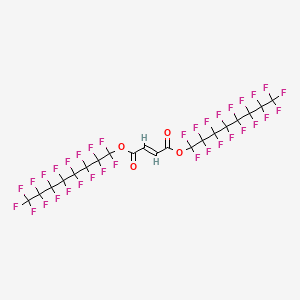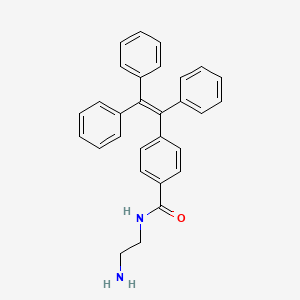
N-(2-Aminoethyl)-4-(1,2,2-triphenylvinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Aminoethyl)-4-(1,2,2-triphenylvinyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an aminoethyl group and a triphenylvinyl moiety attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-4-(1,2,2-triphenylvinyl)benzamide typically involves the following steps:
Formation of the Triphenylvinyl Intermediate: This step involves the reaction of triphenylmethane with a suitable halogenating agent to form the triphenylvinyl halide.
Coupling with Benzamide: The triphenylvinyl halide is then coupled with 4-aminobenzamide under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
N-(2-Aminoethyl)-4-(1,2,2-triphenylvinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials with unique properties.
作用機序
The mechanism of action of N-(2-Aminoethyl)-4-(1,2,2-triphenylvinyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triphenylvinyl moiety may play a role in binding to hydrophobic pockets, while the aminoethyl group can form hydrogen bonds with target molecules.
類似化合物との比較
Similar Compounds
N-(2-Aminoethyl)benzamide: Lacks the triphenylvinyl group, making it less hydrophobic.
4-(1,2,2-Triphenylvinyl)benzamide: Lacks the aminoethyl group, affecting its hydrogen bonding capability.
Uniqueness
N-(2-Aminoethyl)-4-(1,2,2-triphenylvinyl)benzamide is unique due to the presence of both the aminoethyl and triphenylvinyl groups, which confer distinct chemical and biological properties.
特性
分子式 |
C29H26N2O |
|---|---|
分子量 |
418.5 g/mol |
IUPAC名 |
N-(2-aminoethyl)-4-(1,2,2-triphenylethenyl)benzamide |
InChI |
InChI=1S/C29H26N2O/c30-20-21-31-29(32)26-18-16-25(17-19-26)28(24-14-8-3-9-15-24)27(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-19H,20-21,30H2,(H,31,32) |
InChIキー |
GLZNSLXQRGXAQP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)NCCN)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


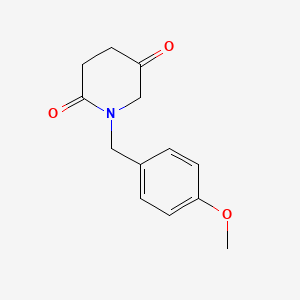
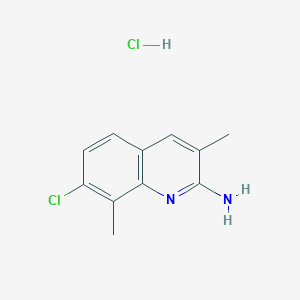

![Ethyl 5-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B13711593.png)




![(5-Amino-4'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13711618.png)
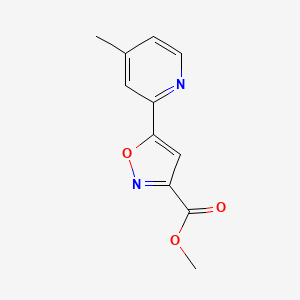
![sodium;3-[[3-[bis(trideuteriomethyl)amino]-3-oxopropyl]sulfanyl-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]methyl]sulfanylpropanoate](/img/structure/B13711633.png)


